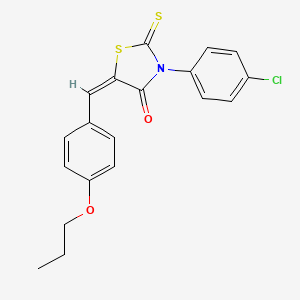
3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one, also known as MAP-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. MAP-1 is a member of the phenylpropenone family and has a unique chemical structure that makes it a promising candidate for use in scientific research.
作用機序
The mechanism of action of 3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one is not fully understood, but it is believed to act on various molecular targets in the body. This compound has been shown to interact with the GABA-A receptor, which is involved in the regulation of anxiety and depression. It has also been shown to inhibit the activity of certain enzymes involved in the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. This compound has also been shown to inhibit the activity of certain enzymes involved in the growth of cancer cells, leading to decreased cell proliferation. Additionally, this compound has anti-inflammatory properties and has been shown to decrease the production of inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one in lab experiments is its unique chemical structure, which makes it a promising candidate for use in various research fields. Additionally, the synthesis method for this compound is relatively straightforward and can be carried out in a laboratory setting. However, one limitation of using this compound in lab experiments is the lack of information on its long-term effects and potential side effects.
将来の方向性
There are several future directions for research on 3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one. One area of research could focus on the potential use of this compound in the treatment of anxiety and depression. Additionally, further research could be conducted on the potential use of this compound in the treatment of cancer and inflammatory diseases. Another area of research could focus on the development of new synthetic compounds based on the structure of this compound, with potential applications in various research fields. Overall, the unique chemical structure and potential applications of this compound make it a promising candidate for further research.
合成法
The synthesis of 3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one involves the reaction of aniline, cyclohexanone, p-tolualdehyde, and methanol in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of this compound. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.
科学的研究の応用
3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)-2-propen-1-one has been used in various scientific research applications, including studies on the central nervous system, cancer, and inflammation. In the central nervous system, this compound has been shown to have anxiolytic and antidepressant properties. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, this compound has anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
特性
IUPAC Name |
(Z)-3-anilino-3-(1-methoxycyclohexyl)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c1-18-11-13-19(14-12-18)21(25)17-22(24-20-9-5-3-6-10-20)23(26-2)15-7-4-8-16-23/h3,5-6,9-14,17,24H,4,7-8,15-16H2,1-2H3/b22-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGBHERZFHZJCG-XLNRJJMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C2(CCCCC2)OC)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(/C2(CCCCC2)OC)\NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5066235.png)
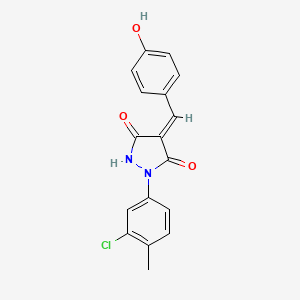
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(methylthio)acetamide](/img/structure/B5066254.png)
![2-methoxy-5-{[(2-thienylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5066257.png)

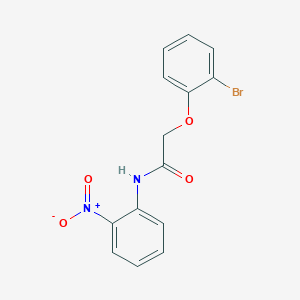
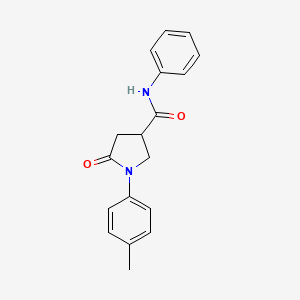
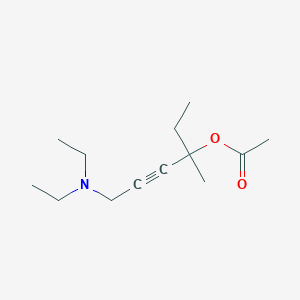
![N-[2-(2-pyrazinyl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5066298.png)
![1-(2-chlorophenyl)-5-{[(4-chlorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5066304.png)
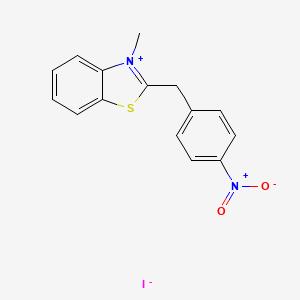
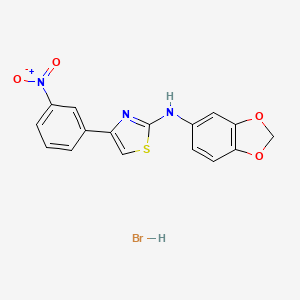
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B5066324.png)
